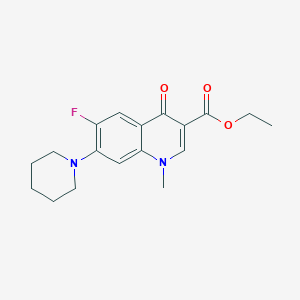

ethyl 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 1, a piperidinyl group at position 7, and an ethyl ester at position 2. This compound is structurally related to antibacterial agents such as ciprofloxacin but differs in its substituent pattern, which influences its pharmacokinetic and pharmacodynamic properties. Its synthesis typically involves multi-step reactions, including cyclization and substitution processes, as seen in analogous fluoroquinolone syntheses .

Properties

IUPAC Name |

ethyl 6-fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-3-24-18(23)13-11-20(2)15-10-16(21-7-5-4-6-8-21)14(19)9-12(15)17(13)22/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCXWTNSHQMCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents at positions 1, 6, 7, and the ester/acid group at position 3. Below is a detailed comparison of its key derivatives and their properties:

Substituent Variations at Position 1

- 1-Cyclopropyl derivatives (e.g., CAS 93107-30-3):

Substituent Variations at Position 7

- Piperazine vs. Piperidinyl Groups: Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate:

- Piperazine substitution increases polarity and water solubility compared to piperidinyl.

- Antibacterial activity: Piperazine derivatives (e.g., norfloxacin analogs) show broad-spectrum activity with MIC values ranging from 0.17–3.5 µg/mL against Gram-negative and Gram-positive bacteria . 7-(4-Nitroso-piperazin-1-yl) derivatives:

Ester vs. Carboxylic Acid at Position 3

- Ethyl ester group :

- Carboxylic acid derivatives (e.g., 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid): Directly interact with bacterial DNA gyrase but exhibit reduced bioavailability compared to ester forms .

Halogen Substitutions at Position 6

- 6-Fluoro vs. 6-Bromo/6-Chloro Derivatives: Fluorine’s electronegativity enhances DNA gyrase inhibition and metabolic stability. Bromo or chloro substitutions (e.g., ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) may increase steric hindrance, reducing target binding .

Data Tables

Table 1: Comparative Antibacterial Activity of Selected Analogs

Table 2: Structural Similarity Scores (Based on )

| Compound Name | Similarity Score | Key Substituent Differences |

|---|---|---|

| Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.85 | 1-Cyclopropyl, 6,7-diF |

| Ethyl 1-cyclopropyl-6-fluoro-7-piperazin-1-yl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.80 | 1-Cyclopropyl, 7-piperazinyl |

| 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.79 | Carboxylic acid at position 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.